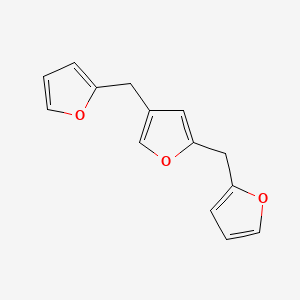

2,4-Difurfurylfuran

Description

Structure

3D Structure

Properties

CAS No. |

64280-32-6 |

|---|---|

Molecular Formula |

C14H12O3 |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

2,4-bis(furan-2-ylmethyl)furan |

InChI |

InChI=1S/C14H12O3/c1-3-12(15-5-1)7-11-8-14(17-10-11)9-13-4-2-6-16-13/h1-6,8,10H,7,9H2 |

InChI Key |

MLLNFQCJOXJITQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CC2=CC(=CO2)CC3=CC=CO3 |

physical_description |

Colourless solid; Floral, fruity aroma |

solubility |

Insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2,4 Difurfurylfuran

Chemical Synthesis of 2,4-Difurfurylfuran

The synthesis of this compound is primarily achieved through the self-condensation of furfuryl alcohol under various catalytic conditions.

The condensation of furfuryl alcohol (FA) is a key method for producing a range of furan-based oligomers, including this compound. researchgate.net This process involves the reaction of FA molecules with each other, leading to the formation of larger molecules through the elimination of water. researchgate.net The reaction can be influenced by factors such as temperature, catalyst, and solvent. In some studies, the self-condensation of furfuryl alcohol in an aqueous acid solution has been observed to produce various products, including dimers and trimers like 2,5-difurfurylfuran. researchgate.net

| Reactant | Catalyst/Conditions | Products Observed | Reference |

| Furfuryl Alcohol | Aqueous Acid Solution | 2,5-Difurfurylfuran, 2,2'-(furylmethylene)-bis(5-methylfuran) | researchgate.net |

| Furfuryl Alcohol | Polyoxometalate Catalyst | 2,2'-difurfuryl ether, 5-Furfuryl-furfuryl alcohol, 2,2'-difurylmethane, 2,5-difurfurylfuran | researchgate.netresearchgate.net |

Catalysts play a crucial role in directing the condensation of furfuryl alcohol towards specific products, including this compound. Both acid catalysts and more complex systems like polyoxometalates have been employed.

Acid catalysis is a common strategy in furan (B31954) chemistry for promoting dehydration and condensation reactions. atamanchemicals.comresearchgate.nethumanjournals.com In the context of furfuryl alcohol, acids can facilitate the formation of various oligomers. atamanchemicals.com The treatment of furfuryl alcohol with acids can lead to polymerization, forming poly(furfuryl alcohol). atamanchemicals.com The type of acid and reaction conditions can influence the product distribution. For instance, silica (B1680970) sulfuric acid has been used as a heterogeneous acid catalyst in related multicomponent reactions. dnu.dp.ua Boric acid has also been explored as a catalyst for amidation reactions involving furan derivatives, highlighting the versatility of acid catalysis in this area. orgsyn.org

Polyoxometalates (POMs) are a class of metal-oxide clusters that have shown significant promise as catalysts in biomass conversion and furan chemistry. nih.govrsc.org Their tunable acidic and redox properties make them effective for a variety of transformations, including dehydration and etherification. rsc.orgfrontiersin.org

In the context of furfuryl alcohol conversion, POMs have been successfully used to catalyze the dehydration of furfuryl alcohol to produce compounds like 2,2'-difurfuryl ether. researchgate.netresearchgate.net One study reported the use of a specific polyoxometalate catalyst, {[(CH3CH2CH2CH2)4N]2[SMo12O40]}, to achieve this transformation with a notable isolated yield. researchgate.net While the primary product in that instance was 2,2'-difurfuryl ether, the reaction also yielded other furan oligomers, demonstrating the potential of POMs to facilitate the formation of various difurfurylfuran isomers and related structures. researchgate.netresearchgate.net The catalytic activity of POMs can be influenced by their composition and the counter-cations used. researchgate.net

| Catalyst | Reactant | Key Transformation | Reference |

| {[(CH3CH2CH2CH2)4N]2[SMo12O40]} | Furfuryl Alcohol | Selective dehydration to 2,2'-difurfuryl ether | researchgate.net |

| Various POMs | Furfuryl Alcohol | Formation of furan oligomers | researchgate.netresearchgate.net |

| Sulfonic-acid functionalized POMs | Not Specified | Enhanced acid-catalyzed reactions | frontiersin.org |

Catalytic Approaches to this compound Formation

Mechanistic Elucidation of this compound Synthesis

Understanding the reaction mechanism is key to controlling the synthesis of this compound and optimizing its yield.

The formation of this compound from furfuryl alcohol proceeds through a series of reaction intermediates. scribd.com In acid-catalyzed reactions, the initial step often involves the protonation of the hydroxyl group of furfuryl alcohol, followed by the loss of water to form a carbocation. wordpress.comlibretexts.org This carbocation is a key reactive intermediate. scribd.comlibretexts.org

This electrophilic carbocation can then attack the electron-rich furan ring of another furfuryl alcohol molecule. The position of this attack on the furan ring determines the final structure of the dimer. Attack at the 4-position of the furan ring would lead to the formation of this compound. Other identified intermediates and side products in the oligomerization of furfuryl alcohol include 5-furfuryl-furfuryl alcohol and 2,2'-difurylmethane. researchgate.net The stability of the carbocation intermediate is influenced by resonance and the electronic properties of the furan ring. scribd.com The reaction pathway can be visualized through an energy diagram, where intermediates exist in energy minima between transition states. libretexts.org

| Intermediate/Side Product | Role/Observation | Reference |

| Carbocation | Key reactive intermediate in acid-catalyzed reactions | scribd.comlibretexts.org |

| 5-Furfuryl-furfuryl alcohol | Identified side-product | researchgate.net |

| 2,2'-Difurylmethane | Identified side-product | researchgate.net |

Kinetic and Thermodynamic Parameters of Synthetic Pathways

Specific kinetic and thermodynamic parameters for the synthesis of this compound are not extensively documented in the literature. However, the principles of kinetic versus thermodynamic control are crucial for understanding the selectivity in competing reaction pathways that could lead to different isomers. wikipedia.org

In a chemical reaction with multiple possible products, the kinetic product is the one that forms the fastest (i.e., has the lowest activation energy), while the thermodynamic product is the most stable one (i.e., has the lowest Gibbs free energy). wikipedia.org Reaction conditions such as temperature and time determine which product is favored. Low temperatures and short reaction times typically favor the kinetic product, whereas higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the thermodynamic product. wikipedia.orgpearson.com

In the context of furan synthesis, it has been shown that 2,5-substituted furans can be the thermodynamically controlled products in certain reactions. mdpi.comresearchgate.net By analogy, in the oligomerization of furfuryl alcohol or other reactions capable of producing both 2,4- and 2,5-linked isomers, 2,5-Difurfurylfuran is expected to be the more stable thermodynamic product due to its more linear structure and potentially lower steric hindrance. Consequently, the formation of this compound would likely be under kinetic control. Achieving its synthesis would therefore require carefully controlled conditions, such as lower temperatures and the use of sterically demanding catalysts or reagents to favor the less stable, but more rapidly formed, isomer. libretexts.org

Table 2: General Principles of Kinetic vs. Thermodynamic Control

| Control Type | Favored Conditions | Intermediate Stability | Product Stability | Reference |

|---|---|---|---|---|

| Kinetic | Low temperature, short reaction time, sterically hindered base | Lower activation energy pathway | Less stable product | wikipedia.orgpearson.comlibretexts.org |

| Thermodynamic | High temperature, long reaction time, reversible conditions | Higher activation energy pathway | More stable product | wikipedia.orgpearson.comlibretexts.org |

Advanced Synthetic Strategies for this compound Derivatives

Modern organic synthesis offers several advanced strategies that could be applied to the targeted synthesis of this compound and its derivatives. These methods move beyond simple acid-catalyzed condensations and allow for precise architectural control.

A notable example is a sulfone-based strategy that constructs 2,4-disubstituted furans from acyclic precursors. acs.orgnih.gov This multi-step approach allows for the elaboration of substituents at what will become the C4 position of the furan ring through reactions of sulfonyl carbanions with various electrophiles before the final ring-closing and desulfonylation steps. acs.org This provides a high degree of control over the final structure.

Another innovative approach utilizes hydroxyoxetanyl ketones as key intermediates. rsc.org Through a bismuth-catalyzed dehydrative cycloisomerization, these ketones can be converted into hydroxymethyl-tethered furans with a 2,4-substitution pattern. This methodology has been successfully applied to the concise total synthesis of several furan-containing natural products, demonstrating its power and versatility. rsc.org

Furthermore, electrochemical methods are emerging as a powerful tool in organic synthesis. The electrochemical Achmatowicz reaction, for instance, transforms furfuryl alcohols into other heterocyclic structures. nih.gov While not a direct synthesis of this compound, such electrocatalytic approaches could potentially be adapted to control C-C bond-forming reactions on the furan ring, offering a green and efficient alternative to traditional methods.

Chemo- and Regioselectivity in this compound Synthesis

Controlling chemo- and regioselectivity is the central challenge in synthesizing this compound over its 2,5-isomer. Regioselectivity refers to the preferential reaction at one site over another. rsc.org In the case of furfuryl alcohol oligomerization, the reaction typically occurs at the C5 position, which is activated by the furan ring's oxygen atom, leading to 2,5-linked products. researchgate.net To achieve a 2,4-linkage, the reaction must be directed to the less-reactive C3 or C4 positions.

Several factors can influence this selectivity:

Catalyst Choice : The catalyst plays a pivotal role. In the Henkel reaction, the choice of Lewis acid catalyst (e.g., CdI₂ versus ZnCl₂) was shown to affect the ratio of 2,5-FDCA to 2,4-FDCA, highlighting the potential to steer regioselectivity through catalyst selection. rsc.org

Planned Synthesis : The most reliable way to ensure a specific substitution pattern is through a planned synthetic route where the regiochemistry is predetermined by the choice of building blocks, as seen in the sulfone-based and hydroxyoxetanyl ketone strategies. acs.orgrsc.org

Reaction Medium : The solvent can also have a profound impact. It has been demonstrated that by changing the solvent polarity from water to a more apolar solvent like 1,4-dioxane, the acid-catalyzed oligomerization of furfuryl alcohol inside H-ZSM-5 zeolite pores can be directed to different locations within the catalyst's pore network, thereby influencing the reaction's outcome. acs.org This suggests that the reaction environment can be a powerful tool for controlling selectivity.

Chemoselectivity, the selective reaction of one functional group in the presence of others, is also important, particularly when synthesizing more complex derivatives where multiple reactive sites exist on the starting materials or intermediates.

Table 3: Factors Influencing Regioselectivity in Furan Chemistry

| Factor | Observation | Potential Application to 2,4-DFF Synthesis | Reference |

|---|---|---|---|

| Catalyst | Lewis acid type (e.g., CdI₂) influences 2,4- vs. 2,5-dicarboxylation. | Screening catalysts to favor reaction at the C3/C4 position of a furan precursor. | rsc.org |

| Solvent Polarity | Can direct FA oligomerization to different pores in a zeolite catalyst. | Using specific solvent systems to alter the interaction between the catalyst and substrate, potentially exposing the C4 position. | acs.org |

| Synthetic Design | Use of pre-functionalized acyclic precursors. | Building the this compound skeleton step-by-step to enforce the desired connectivity. | acs.orgrsc.org |

| Reaction Control | Kinetic conditions (low temp, hindered base) favor less stable isomers. | Running the synthesis under kinetic control to favor the 2,4-isomer over the more stable 2,5-isomer. | libretexts.org |

Reactivity and Chemical Transformations of 2,4 Difurfurylfuran

Electrophilic Aromatic Substitution Reactions of the Furan (B31954) Core

The furan ring is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen heteroatom, which enhances the electron density of the ring carbons. pearson.com Electrophilic attack preferentially occurs at the α-positions (C2 and C5) because the resulting carbocation intermediate (the sigma complex) is more effectively stabilized by resonance, with the oxygen atom's lone pair participating in charge delocalization. pearson.comquora.com

In 2,4-Difurfurylfuran, the central furan ring has substituents at the C2 and C4 positions. The furfuryl groups are essentially alkyl substituents, which are activating and direct incoming electrophiles to the ortho and para positions. For a furan ring, this corresponds to the adjacent positions and the other α-position.

The C2-furfuryl group directs towards the C3 and C5 positions.

The C4-substituent directs towards the C3 and C5 positions.

Therefore, electrophilic substitution on the central furan ring of this compound is strongly directed to the vacant C5 (α-position) and C3 (β-position) sites. The C5 position is generally favored due to the inherent preference for α-substitution in furans. researchgate.net

Common electrophilic aromatic substitution reactions applicable to furans include:

Halogenation: Furan reacts vigorously with chlorine and bromine, often leading to polyhalogenated products. pharmaguideline.com Milder conditions are required for mono-substitution. For this compound, bromination using a reagent like N-bromosuccinimide (NBS) would be expected to yield primarily 5-bromo-2,4-difurfurylfuran.

Nitration: Direct nitration with strong acids is destructive to the furan ring. Milder nitrating agents, such as acetyl nitrate (B79036) at low temperatures, are used to achieve substitution. pharmaguideline.com

Sulfonation: Sulfonation can be achieved using milder reagents like a pyridine-sulfur trioxide complex. pharmaguideline.com

Friedel-Crafts Reactions: Due to the acid-sensitive nature of the furan ring, strong Lewis acids like AlCl₃, which are typical for Friedel-Crafts reactions, can cause polymerization or ring-opening. pharmaguideline.com However, acylation using acid anhydrides with milder catalysts like phosphoric acid, boron trifluoride, or certain heteropoly acids is a viable and industrially important method to introduce acyl groups, primarily at the C5 position. pharmaguideline.comias.ac.ingoogle.comresearchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Central Furan Ring of this compound

| Reaction Type | Reagent Example | Major Product | Minor Product |

| Halogenation | NBS | 5-Bromo-2,4-difurfurylfuran | 3-Bromo-2,4-difurfurylfuran |

| Nitration | Acetyl nitrate | 5-Nitro-2,4-difurfurylfuran | 3-Nitro-2,4-difurfurylfuran |

| Acylation | Acetic Anhydride / BF₃ | 5-Acetyl-2,4-difurfurylfuran | 3-Acetyl-2,4-difurfurylfuran |

Nucleophilic Additions to the Furan Ring System

Direct nucleophilic addition or substitution on an unsubstituted furan ring is generally not a feasible reaction pathway. The furan ring is an electron-rich aromatic system, which makes it inherently repulsive to electron-rich nucleophiles. Unlike electrophilic substitution where the ring acts as a nucleophile, in nucleophilic substitution, the ring would need to act as an electrophile. This is energetically unfavorable without the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -COR) on the ring to decrease its electron density and stabilize the negative charge of the intermediate Meisenheimer complex. pharmaguideline.com

The furfuryl substituents on this compound are electron-donating, further increasing the electron density of the central furan ring and making it even less susceptible to nucleophilic attack. Therefore, nucleophilic additions directly to the carbon atoms of the furan ring system of this compound are not a characteristic feature of its reactivity.

Ring Opening and Rearrangement Mechanisms of this compound

The aromatic stability of the furan ring is the lowest among the common five-membered heterocycles (thiophene > pyrrole (B145914) > furan), making it susceptible to ring-opening under certain conditions.

Acid-Catalyzed Ring Opening: In the presence of aqueous acids, furans can undergo hydrolysis. The mechanism involves the protonation of the furan ring, typically at an α-carbon, which disrupts the aromaticity and forms a reactive intermediate. This intermediate is then attacked by water, leading to a cascade of reactions that ultimately cleaves the ring to form a 1,4-dicarbonyl compound. pharmaguideline.com For this compound, acidic conditions could lead to the opening of any of the three furan rings, resulting in complex mixtures of poly-carbonyl compounds.

Oxidative Ring Opening: Oxidation of the furan ring is a common method for cleavage. Reagents like ozone, hydrogen peroxide, or N-bromosuccinimide (NBS) can be used. pharmaguideline.comresearchgate.net The reaction often proceeds through an endoperoxide or epoxide intermediate, which then rearranges to form unsaturated 1,4-dicarbonyl compounds or their derivatives. rsc.org For example, oxidation of 2-substituted furans with NBS can yield 4-oxo-2-alkenoic acids. acs.org This strategy can be applied to this compound to generate complex linear structures.

Rearrangements: Furfuryl derivatives are known to undergo acid-catalyzed rearrangements. A notable example is the hydrogenative ring-rearrangement of furfural (B47365) or furfuryl alcohol to cyclopentanone, which proceeds over metal-acid bifunctional catalysts. researchgate.netnih.govacs.org This process involves steps of hydrogenation, furan ring rearrangement, and dehydration. nih.gov The furfuryl moieties in this compound could potentially undergo similar rearrangements under catalytic hydrogenation conditions in an acidic medium, leading to the formation of cyclopentanone-based structures.

Oxidative and Reductive Transformations

Oxidative Transformations: As mentioned, the furan ring is sensitive to oxidation. Depending on the oxidant and reaction conditions, different products can be obtained. researchgate.net

Vapor-phase catalytic oxidation over vanadium-based catalysts can convert furans into maleic anhydride. researchgate.net Substituents on the ring tend to decrease the yield and may be oxidized themselves. researchgate.net

Oxidation with reagents like MCPBA or H₂O₂ can lead to ring-opened products. pharmaguideline.comrsc.org Alkylated furans, upon oxidation, can form highly polar ring-opening products that may further react to form polymers. researchgate.net

Metabolic oxidation in biological systems can also cleave the furan ring directly to form an unsaturated aldehyde, a pathway considered in toxicology studies. nih.gov

For this compound, oxidation could target the central ring or the terminal rings, potentially leading to maleic acid derivatives or complex dicarbonyls.

Reductive Transformations: The most common reductive transformation of the furan ring is catalytic hydrogenation.

Catalytic Hydrogenation: Using catalysts such as Raney nickel, palladium, or platinum, the furan ring can be reduced to the corresponding tetrahydrofuran (B95107) derivative. pharmaguideline.com This reaction converts the planar, aromatic furan system into a flexible, saturated five-membered ether ring. Hydrogenation of this compound would be expected to produce 2,4-bis(tetrahydrofurfuryl)tetrahydrofuran. The specific conditions (temperature, pressure, catalyst) would determine the extent of reduction and whether all three rings are hydrogenated.

Cycloaddition Reactions Involving the Furan Moiety

The furan ring can act as a conjugated diene in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. This reaction is a powerful tool for constructing six-membered rings and complex polycyclic architectures. nih.gov

[4+2] Cycloaddition (Diels-Alder Reaction): Furan reacts with various dienophiles (e.g., maleic anhydride, maleimides, acetylenes) to form oxa-bridged cyclohexene (B86901) adducts (oxanorbornenes). mdpi.comresearchgate.net A key characteristic of the furan Diels-Alder reaction is its thermal reversibility; the adducts can undergo a retro-Diels-Alder reaction upon heating to regenerate the starting furan and dienophile. nih.gov The reactivity of the furan diene is enhanced by electron-donating substituents. rsc.org

In this compound, all three furan rings can potentially act as dienes. The terminal, less-substituted furan rings of the furfuryl groups are likely to be more reactive in Diels-Alder reactions than the central, more sterically hindered 2,4-disubstituted furan ring. The molecule could react with up to three equivalents of a dienophile, leading to complex, multi-cyclic adducts. The use of difuran monomers in Diels-Alder polymerizations highlights the potential for molecules like this compound to act as cross-linking agents or building blocks for novel polymers. nih.gov

Table 2: Potential Cycloaddition Products of this compound with Maleimide (B117702)

| Stoichiometry (Difurfurylfuran:Maleimide) | Description of Potential Product |

| 1:1 | Mono-adduct, with cycloaddition on one of the terminal furan rings. |

| 1:2 | Di-adduct, with cycloaddition on both terminal furan rings. |

| 1:3 | Tri-adduct, with cycloaddition on all three furan rings (central ring is least reactive). |

Derivatization Strategies for Enhancing Molecular Complexity

The varied reactivity of the furan moieties in this compound provides multiple avenues for its derivatization to create more complex molecular structures.

Functionalization via Electrophilic Substitution: As discussed in section 3.1, Friedel-Crafts acylation can be used to introduce keto groups at the C5 position of the central ring or the C5 positions of the terminal rings. ias.ac.in These keto groups can then serve as handles for further transformations, such as aldol (B89426) condensations, reductions to alcohols, or conversion to other functional groups.

Building Polycyclic Systems via Cycloaddition: The Diels-Alder reaction offers a direct route to intricate, three-dimensional structures. youtube.com The resulting oxanorbornene adducts can be further modified. For example, hydrogenation of the double bond or acid-catalyzed rearrangement of the oxygen bridge can lead to substituted cyclohexanols or other aromatic systems, providing a rich platform for synthetic diversification.

Linear Scaffolds from Ring-Opening: Controlled oxidative or acid-catalyzed ring-opening can transform the cyclic furan units into linear 1,4-dicarbonyl synthons. acs.orgresearchgate.net These linear molecules can then be used in subsequent cyclization reactions to form different types of carbocyclic or heterocyclic rings (e.g., cyclopentenones, pyridazines), completely altering the molecular scaffold.

By strategically employing these transformations—either individually or in sequence—this compound can serve as a versatile starting material for the synthesis of a wide range of complex organic molecules, including polymers, novel ligands, and biologically active compound analogues.

Despite a comprehensive search for scientific literature, no specific experimental spectroscopic data for the compound "this compound" could be located. The search included queries for its ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC), and mass spectrometry (molecular ion and fragmentation pattern) data.

The performed searches did not yield any publications containing the synthesis and subsequent detailed spectroscopic characterization of this compound. While information on various other furan derivatives, including isomers and related structures, is available, the specific data required to generate the requested article on this compound is absent from the accessible scientific databases and literature.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content, including data tables and research findings, as stipulated in the instructions for the specified outline. The generation of such an article would require access to primary research data that does not appear to be publicly available at this time.

Spectroscopic Characterization and Structural Elucidation of 2,4 Difurfurylfuran

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. fiveable.me When subjected to infrared radiation, the covalent bonds in a molecule vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. msu.edu These vibrations include stretching (changes in bond length) and bending (changes in bond angle). tanta.edu.egyoutube.com For a molecule to be IR active, its vibration must cause a change in the molecule's dipole moment. youtube.comlibretexts.org

The IR spectrum of 2,4-Difurfurylfuran is expected to exhibit characteristic absorption bands corresponding to its furan (B31954) rings and the furfuryl linkages. The key vibrational modes would originate from the C-H, C=C, and C-O bonds within the heterocyclic systems and the C-C and C-H bonds of the methylene (B1212753) bridges.

Expected Vibrational Mode Assignments:

Aromatic C-H Stretching: The furan ring contains C-H bonds that typically show stretching vibrations in the 3100-3150 cm⁻¹ region.

Aliphatic C-H Stretching: The methylene (-CH₂-) groups linking the furan rings will exhibit symmetric and asymmetric stretching vibrations, typically appearing in the 2850-2960 cm⁻¹ range.

C=C Ring Stretching: The conjugated double bonds within the furan rings give rise to characteristic stretching bands, generally observed between 1500 cm⁻¹ and 1650 cm⁻¹.

C-O-C Ring Stretching: The ether linkage within the furan ring produces strong, characteristic asymmetric and symmetric stretching bands. The asymmetric stretch is particularly prominent and typically found in the 1050-1250 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information and are found in the fingerprint region (below 1500 cm⁻¹). msu.edu

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3150 | C-H Stretch | Furan Ring |

| 2850-2960 | C-H Stretch | Methylene (-CH₂-) |

| 1500-1650 | C=C Stretch | Furan Ring |

| 1050-1250 | Asymmetric C-O-C Stretch | Furan Ring Ether |

| 700-900 | C-H Out-of-Plane Bending | Furan Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower-energy (ground state) to higher-energy (excited state) molecular orbitals. shu.ac.uklibretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—parts of a molecule that absorb light. libretexts.org

For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π*. shu.ac.uk The furan rings, with their conjugated π-electron systems and non-bonding (n) electrons on the oxygen atoms, are the primary chromophores.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.orgyoutube.com They are characteristic of conjugated systems and are generally associated with strong absorption bands.

n → π Transitions:* These involve promoting an electron from a non-bonding (n) orbital, such as from the lone pairs on the oxygen atom, to an antibonding π* orbital. These transitions are typically weaker than π → π* transitions. shu.ac.uk

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions originating from the conjugated diene system within the furan rings. The presence of three interconnected furan rings may lead to a complex spectrum with a wavelength of maximum absorption (λmax) shifted to a longer wavelength (a bathochromic or red shift) compared to a single furan molecule, due to the extended conjugation. libretexts.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region (nm) |

|---|---|---|

| π → π* | Bonding π to Antibonding π* | ~200-280 |

| n → π* | Non-bonding (Oxygen) to Antibonding π* | >250 |

Raman Spectroscopy Investigations

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the molecule's vibrational energy levels. A key selection rule for Raman spectroscopy is that a vibration must cause a change in the polarizability of the molecule.

The Raman spectrum of this compound would be particularly useful for observing symmetric vibrations and bonds that are weakly active or inactive in the IR spectrum.

Expected Raman Active Modes:

Symmetric Ring Breathing: The symmetric expansion and contraction of the furan rings are expected to produce a strong and characteristic Raman signal.

C=C Stretching: The stretching of the carbon-carbon double bonds in the furan rings is typically Raman active.

C-H Stretching: Both aromatic and aliphatic C-H stretching modes are observable in Raman spectra.

Due to the structural similarities with other furan derivatives like furfural (B47365), one can anticipate distinctive Raman shifts. For instance, furfural exhibits major Raman shifts associated with C-O vibrations and C-H vibrations. researchgate.net The spectrum of this compound would likely show strong bands related to the vibrations of its three-ring structure.

Table 3: Expected Raman Shifts for this compound based on Furan Derivatives

| Raman Shift (cm⁻¹) | Probable Assignment |

|---|---|

| ~3100-3150 | Aromatic C-H Stretching |

| ~1580-1650 | Symmetric Ring C=C Stretching |

| ~1350-1480 | Ring Vibrations / C-O Vibrations |

| ~880-1160 | C-H Bending / Ring Modes |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal lattice diffracts the X-rays into a specific pattern of spots, known as reflections. wustl.edu By analyzing the positions and intensities of these reflections, a three-dimensional map of electron density within the crystal can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. wikipedia.orgyoutube.com

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous structural information, including:

Molecular Conformation: The precise spatial orientation of the three furan rings relative to each other and the conformation of the methylene bridges.

Bond Lengths and Angles: Exact measurements of all covalent bonds (C-C, C=C, C-O, C-H) and the angles between them.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions like van der Waals forces or π-stacking.

This technique would definitively confirm the connectivity of the furfuryl groups to the central furan ring at the 2 and 4 positions and provide an unparalleled level of structural detail in the solid state. libretexts.org

Advanced Spectroscopic Methods and Chemometric Approaches in Analysis

Beyond fundamental spectroscopic techniques, the analysis of furanic compounds, including this compound, often employs advanced and hyphenated methods, especially for quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a premier technique for separating and identifying volatile and semi-volatile compounds. mdpi.comrestek.com In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in a gas chromatograph. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique "mass spectrum" that acts as a molecular fingerprint for identification. This method is widely used for detecting furan derivatives in matrices like food and transformer oil. mdpi.comshimadzu.com

Chemometrics: This field applies mathematical and statistical methods to extract maximal information from chemical data. researchgate.net When analyzing complex samples containing multiple furanic compounds, spectroscopic data (e.g., from UV-Vis or IR) can be convoluted with overlapping signals. Chemometric techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be used to deconstruct these complex datasets. For example, chemometrics can correlate subtle changes in a UV-Vis spectrum to the concentration of a specific furan derivative in a mixture, even in the presence of interfering substances. researchgate.net This approach is valuable for quality control and monitoring applications where rapid analysis is needed without extensive sample separation.

Computational and Theoretical Investigations of 2,4 Difurfurylfuran

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It relies on the principle that the energy of the system can be determined from its electron density. DFT is widely used to predict the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule.

For 2,4-Difurfurylfuran, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be used to determine key structural parameters. malayajournal.orgscirp.org These parameters include bond lengths, bond angles, and dihedral angles between the furan (B31954) rings and the central furan moiety. The calculations would identify the most stable conformer (the global minimum on the potential energy surface) by comparing the energies of various optimized geometries. youtube.com The relative stability of different rotational isomers (rotamers) can be quantified, similar to studies performed on other furan derivatives like 2-formylfuran and 3-formylfuran. researchgate.net Thermodynamic parameters derived from these calculations can provide insights into the stability of the molecule. scirp.org

Table 1: Illustrative Optimized Geometrical Parameters for a Furan Derivative Calculated by DFT This table demonstrates the type of data obtained from DFT calculations for a related molecule, as specific data for this compound is not available.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.375 | ||

| C=C (ring) | 1.431 | ||

| C-O (ring) | 1.362 | ||

| C-C-O | 110.5 | ||

| C-O-C | 106.7 | ||

| Ring-CH2-Ring | 115.3 |

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that acts as an electron acceptor, determining the molecule's electrophilicity. malayajournal.orgacadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acadpubl.euresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive. malayajournal.org For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

Table 2: Example Frontier Molecular Orbital (FMO) Data This table illustrates typical output from an FMO analysis.

| Orbital | Energy (eV) | Description |

| HOMO | -5.98 | Electron donor, localized on furan rings |

| LUMO | -1.12 | Electron acceptor, distributed across the molecule |

| Energy Gap (ΔE) | 4.86 | Indicator of chemical reactivity and kinetic stability |

The distribution of electrons within a molecule is rarely uniform, leading to regions of varying electron density. A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). malayajournal.orgacadpubl.eu

MEP analysis for this compound would identify the nucleophilic and electrophilic sites. The oxygen atoms of the furan rings are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the rings would represent areas of positive potential. acadpubl.eu This information is crucial for predicting how the molecule will interact with other charged or polar species. nthu.edu.tw

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations often focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations would be used to explore its conformational landscape. The molecule has several rotatable bonds, and MD can simulate the transitions between different conformations, revealing the flexibility of the furfuryl side chains. researchgate.net These simulations can also be used to study intermolecular interactions by placing the molecule in a simulated environment (e.g., a solvent box or in proximity to other molecules). This allows for the analysis of non-covalent interactions, such as van der Waals forces and hydrogen bonding, which govern the molecule's behavior in condensed phases. mdpi.com

In Silico Modeling of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the pathways of chemical reactions. In silico modeling can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. DFT is a common method for locating transition state structures and calculating their energies. nih.gov

For reactions involving this compound, such as electrophilic substitution or cycloaddition, computational modeling could be used to:

Identify the most likely reaction pathway: By comparing the activation energies of different possible routes.

Characterize the geometry of transition states: Providing a snapshot of the molecular structure at the peak of the energy barrier.

Analyze the electronic changes during the reaction: Using FMO theory to understand how orbital interactions facilitate the reaction. researchgate.net

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling aims to establish quantitative structure-reactivity relationships (QSRR), linking specific molecular features (descriptors) to chemical reactivity. The data generated from the aforementioned computational studies serve as these descriptors.

For this compound, descriptors such as the HOMO-LUMO energy gap, electrostatic potential values at specific atoms, and bond dissociation energies could be correlated with experimentally observed reaction rates. nih.gov For example, a smaller HOMO-LUMO gap would be expected to correlate with a higher rate of reaction with an electrophile. malayajournal.orgresearchgate.net These models, once validated, can be used to predict the reactivity of novel, related furan compounds without the need for extensive experimental work.

Development of Novel Computational Methodologies Applicable to Furan Systems

The unique electronic structure of the furan ring, characterized by its aromaticity and the influence of the oxygen heteroatom, presents distinct challenges for computational modeling. As a result, the development of novel and refined computational methodologies is crucial for accurately predicting the properties and reactivity of furan systems, including complex derivatives like this compound. Research in this area is focused on enhancing the precision of existing methods and creating new approaches to better capture the nuanced quantum mechanical effects within these molecules.

A significant area of development lies in the refinement of Density Functional Theory (DFT), a cornerstone of modern computational chemistry. The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. New functionals are being developed and benchmarked specifically for their performance on heterocyclic systems. For instance, the Boese-Martin for Kinetics (BMK) functional was proposed as a new DFT exchange-correlation functional designed to provide greater accuracy for transition state barriers, a critical aspect in studying the reactivity of furan derivatives. arxiv.orgresearchgate.net The development of such specialized functionals is vital for obtaining reliable energetic data for reactions involving furan compounds.

In addition to new functionals, the development of appropriate basis sets is another key area of research. Basis sets are sets of mathematical functions used to represent the electronic wave function. Their composition directly impacts the accuracy and computational cost of a calculation. For furan systems, where the description of the oxygen lone pairs and the π-system is critical, specialized basis sets are often required. Research into property-energy consistent (pecS-n) basis sets, for example, aims to provide a balanced and efficient description for calculating properties like NMR chemical shifts in heterocyclic molecules. aip.org The selection of an appropriate basis set is a critical step in any computational study of furan derivatives, and ongoing development seeks to provide more accurate and efficient options.

Recent advancements have also seen the application of machine learning (ML) to develop predictive models for the properties of furan derivatives. These models can be trained on large datasets of experimental or high-level computational data to predict various properties, such as inhibition efficiency for corrosion or thermodynamic properties. digitaloceanspaces.commdpi.com For instance, stacked ensemble regression models, which combine multiple ML algorithms, have been developed to predict the concentration of furan in various systems, offering a potentially faster and more cost-effective alternative to traditional analytical methods. mdpi.com The development of Quantitative Structure-Property Relationship (QSPR) models based on machine learning is a rapidly growing field with significant potential for the high-throughput screening of furan derivatives with desired properties. digitaloceanspaces.comcheminst.caacs.org

Furthermore, to handle the complexity of large furan-containing systems and their interactions, such as in self-healing polymers, novel approaches are being developed. This includes the use of reactive force fields (ReaxFF) in combination with techniques like the bond boost method to accelerate the simulation of chemical reactions, such as the Diels-Alder reactions involving furan and maleimide (B117702). acs.org These methods allow for the study of reaction kinetics and mechanisms in large molecular systems where traditional quantum mechanical calculations would be computationally prohibitive.

The table below summarizes some of the key areas of development in computational methodologies applicable to furan systems.

| Methodology Development Area | Description | Key Advantages |

| New DFT Functionals | Creation and refinement of exchange-correlation functionals specifically parameterized for heterocyclic systems. | Improved accuracy for reaction energies, barrier heights, and electronic properties. |

| Specialized Basis Sets | Design of basis sets optimized for the specific electronic features of furan and other heterocycles. | More accurate representation of the wave function, leading to better prediction of properties like NMR shifts. |

| Machine Learning Models | Application of algorithms to learn from data and predict chemical and physical properties. | High-throughput screening, rapid prediction of properties without the need for extensive computations. |

| Accelerated Dynamics Methods | Development of techniques like ReaxFF with bond boosting to simulate chemical reactions in large systems. | Enables the study of reaction kinetics and mechanisms in complex environments and over longer timescales. |

Bio Molecular Interactions and Chemical Biology of 2,4 Difurfurylfuran

Influence of Furan (B31954) Ring Substitutions on Metabolic Pathways

The metabolic fate of furan-containing compounds is profoundly influenced by the nature and position of substituents on the furan ring. nih.govnih.gov The primary metabolic pathway for furans is oxidative bioactivation, predominantly catalyzed by the cytochrome P450 (P450) superfamily of enzymes located in the endoplasmic reticulum, particularly in the liver. nih.govnih.govnih.gov For the parent compound, furan, this oxidation is mainly carried out by the CYP2E1 isozyme, which converts it into a highly reactive α,β-unsaturated dialdehyde (B1249045) called cis-2-butene-1,4-dial (BDA). nih.govnih.govnih.govresearchgate.net

However, the substitution pattern on the furan ring determines the nature of the electrophilic intermediate that is formed. Generally, increased substitution on the ring favors the formation of an epoxide intermediate over the cis-enedione (dialdehyde) product. nih.gov In the case of 2,4-Difurfurylfuran, the presence of two bulky furfuryl groups is expected to significantly direct its metabolic pathway. These substituents would likely influence which of the three furan rings is oxidized and the stability of the resulting intermediate.

Table 1: Influence of Furan Substitution on Metabolic Products

| Substitution Pattern | Predominant Reactive Intermediate | Metabolic Outcome |

|---|---|---|

| Unsubstituted (e.g., Furan) | cis-Enedione (e.g., BDA) | Ring opening to a reactive dialdehyde. nih.gov |

| Substituted (general) | Epoxide | Formation of an electrophilic epoxide on the furan ring. nih.gov |

Investigations of Covalent Binding to Biological Macromolecules

A central feature of furan toxicology is the ability of its reactive metabolites to form covalent bonds with biological macromolecules. nih.govnih.gov The electrophilic intermediates generated through P450-catalyzed oxidation, whether they are epoxides or cis-enediones like BDA, readily react with cellular nucleophiles. nih.govnih.gov This covalent binding, or adduction, is considered a key trigger for the adverse effects associated with many furan compounds. nih.govnih.gov

The primary targets for these reactive metabolites are proteins and, in some cases, DNA. nih.govnih.gov Studies on furan itself have shown that its metabolite, BDA, reacts extensively with lysine (B10760008) and cysteine residues on proteins. researchgate.netnih.govumn.edu The reaction with lysine typically forms stable pyrrolin-2-one adducts. umn.edursc.org Such protein modification can lead to enzyme inhibition, disruption of cellular processes like glycolysis and ATP synthesis, and induction of oxidative stress. nih.gov

Furthermore, BDA can form adducts with DNA, which may contribute to the genotoxicity of some furan compounds. nih.gov Glutathione (GSH) plays a dual role; while it acts as a detoxifying agent, the resulting GSH-BDA conjugate can also react with lysine residues on proteins, forming protein-GSH-BDA cross-links. umn.eduacs.org Given these established mechanisms, it is highly probable that reactive metabolites of this compound would also engage in covalent binding with a similar range of macromolecular targets, with the specific adducts formed being dependent on the precise structure of its unique reactive intermediate.

Table 2: Potential Macromolecular Targets of Furan Metabolites

| Macromolecule | Specific Target | Type of Interaction | Consequence |

|---|---|---|---|

| Proteins | Lysine residues | Covalent Adduction (Pyrrolinone formation) | Alteration of protein structure and function, enzyme inhibition. nih.govumn.edu |

| Cysteine residues | Covalent Adduction | Disruption of protein function and redox balance. researchgate.net | |

| DNA | Nucleobases (e.g., deoxyadenosine, deoxyguanosine) | Covalent Adduction | Potential for genotoxicity and carcinogenicity. nih.gov |

| Small Molecules | Glutathione (GSH) | Conjugation | Primary detoxification pathway, though conjugates can remain reactive. nih.govumn.edu |

Mechanistic Studies of Furan Ring Opening and Reactivity of Resulting Products within Biochemical Systems

The mechanism of furan ring opening in a biochemical context is initiated by enzymatic oxidation. nih.gov The process, catalyzed by cytochrome P450 enzymes, involves the activation of molecular oxygen and its insertion into the furan ring. youtube.comnih.gov For unsubstituted furan, this leads to an unstable intermediate that rapidly rearranges to form the cis-2-butene-1,4-dial (BDA) product. nih.govresearchgate.net This transformation represents a cleavage of the furan ring, converting the stable aromatic heterocycle into a linear, highly reactive dicarbonyl compound. nih.gov

The resulting product, BDA, is a bifunctional electrophile, meaning it has two reactive sites. Its reactivity is driven by the α,β-unsaturated aldehyde structure, which is susceptible to attack by nucleophiles such as the amino groups of lysine and the thiol groups of cysteine and glutathione. researchgate.netumn.edu This high reactivity means that the ring-opened product typically does not persist for long within the cell before it modifies a nearby macromolecule. nih.gov The specific reactions and the stability of the resulting adducts are critical to the biological outcome. For instance, the reaction of BDA with lysine residues on proteins to form pyrrolinone adducts is a key event in the hepatotoxicity of furan. nih.govumn.edu

For a substituted compound like this compound, the ring-opening mechanism would proceed similarly but would yield a more complex, substituted dialdehyde. The electronic and steric properties of the furfuryl substituents would influence the rate of the initial P450-catalyzed oxidation and the reactivity of the resulting ring-opened product.

Cellular Localization and Subcellular Distribution Studies

Specific experimental studies on the cellular localization and subcellular distribution of this compound are not available in the current scientific literature. However, its likely distribution can be inferred from the general principles of xenobiotic absorption and metabolism. cri.or.thnih.gov As a lipophilic (lipid-soluble) compound, this compound is expected to readily cross cellular membranes via passive diffusion. cri.or.th

Following absorption into the bloodstream, xenobiotics are distributed throughout the body. cri.or.th The primary site for the metabolism of many furan-containing xenobiotics is the liver, due to its high concentration of cytochrome P450 enzymes. nih.govnih.gov These enzymes are predominantly located in the membrane of the endoplasmic reticulum (ER). nih.gov Therefore, it is anticipated that this compound would accumulate in the liver and, within hepatocytes, would be localized primarily to the ER for metabolic processing. The parent compound may also distribute to other lipid-rich tissues, but its bioactivation and subsequent covalent binding are most likely to occur in tissues with high P450 activity. researchgate.net

Receptor Binding and Enzyme Interaction Mechanisms (excluding specific effects/profiles)

The principal enzyme interaction for this compound, like other furan derivatives, is with the cytochrome P450 metabolic enzymes. nih.govnih.gov This interaction is not a receptor-ligand binding event in the classical sense but rather a substrate-enzyme interaction where the compound binds to the active site of the enzyme and undergoes catalytic transformation. nih.gov

Research on simpler furans has identified specific P450 isozymes involved in their oxidation. CYP2E1 is the most active enzyme in metabolizing furan at low concentrations. nih.gov At higher concentrations, other isoforms such as CYP2J2, CYP2B6, CYP2D6, and CYP3A4 also contribute to its metabolism. nih.gov The catalytic cycle of P450 involves the binding of the furan substrate to the enzyme's heme iron center, followed by a series of electron and proton transfer steps that ultimately activate an oxygen molecule to perform the oxidation of the furan ring. youtube.comnih.gov This bioactivation is the crucial initiating step that converts the relatively inert parent furan compound into a biologically reactive electrophile. nih.gov Any subsequent interactions with other proteins or enzymes are typically the result of covalent binding by this reactive metabolite, rather than specific receptor-mediated binding of the parent compound. nih.govumn.edu

Applications of 2,4 Difurfurylfuran in Advanced Materials Science

Role in Polymer Chemistry and Furan-based Resins

In the synthesis of furan-based resins, particularly those derived from the acid-catalyzed polymerization of furfuryl alcohol (FA), a variety of oligomeric species are formed. These include dimers like 2,2'-difurylmethane and difurfuryl ether, as well as trimers such as 2,5-difurfurylfuran and 2,4-difurfurylfuran. researchgate.net The presence and proportion of these structures, including this compound, are critical in defining the final architecture and properties of the resulting poly(furfuryl alcohol) (PFA) resin.

Polymerization Mechanisms and Kinetics of Furan (B31954) Derivatives

The polymerization of furan derivatives like furfuryl alcohol is a complex process, typically initiated by acid catalysts. researchgate.net The mechanism involves several competing reactions:

Polycondensation: The initial step involves the condensation reaction between the hydroxyl group of one furfuryl alcohol molecule and the activated hydrogen at the C5 position of another, forming a methylene (B1212753) bridge and eliminating water. This leads to the formation of linear oligomers. mdpi.commdpi.com

Etherification: Formation of ether linkages can also occur, creating species like difurfuryl ether. researchgate.net

Ring Opening: The furan ring can undergo acid-catalyzed hydrolysis, leading to the formation of levulinic acid and other carbonyl-containing species. This side reaction can influence the polymer's final structure and properties. mdpi.comnih.gov

Diels-Alder Reactions: As the polymerization proceeds, the furan rings can act as dienes and react with dienophiles (such as other furan rings) in Diels-Alder cycloadditions. mdpi.com This is a key step in the formation of a highly cross-linked, thermoset network. mdpi.com

Control of Polymer Architecture and Network Formation

The structure of this compound, with its three furan rings, allows it to act as a branching or cross-linking point within a growing polymer chain. The incorporation of such multi-functional units is a key strategy for controlling polymer architecture, transitioning from linear chains to branched or network structures. rsc.org

The polymerization of furfuryl alcohol naturally leads to a dense, cross-linked network. nih.gov The presence of various oligomers, including this compound, contributes to this network's complexity. researchgate.net Controlling the reaction conditions (e.g., monomer concentration, initiator, temperature) can influence the relative rates of linear propagation and branching reactions, thereby tuning the final network structure. researchgate.net For instance, in other polymer systems, using multifunctional monomers can lead to hyperbranched or star-shaped polymers. The integration of furan moieties, as seen in this compound, into polymer backbones allows for the creation of dynamic covalent networks through reversible Diels-Alder reactions, enabling the design of materials with tunable thermomechanical properties. rsc.org

Elucidation of Structure-Property Relationships in Polymeric Materials

The specific placement of functional groups on the furan ring significantly impacts the final properties of the polymer. researchgate.net Research comparing polyesters made from 2,5-furandicarboxylic acid (2,5-FDCA) and its asymmetric isomer, 2,4-furandicarboxylic acid (2,4-FDCA), provides crucial insights.

The key distinction lies in the resulting polymer's ability to crystallize. Polymers based on the symmetric 2,5-FDCA, like poly(ethylene 2,5-furanoate) (2,5-PEF), are typically semi-crystalline. In contrast, polymers derived from the asymmetric 2,4-FDCA, such as poly(ethylene 2,4-furanoate) (2,4-PEF), are completely amorphous. acs.orgrsc.org This is because the random "head-to-tail" or "head-to-head" orientation of the asymmetric 2,4-FDCA units along the polymer chain disrupts the periodicity needed for crystal lattice formation. researchgate.netacs.org

This structural difference has profound effects on material properties:

Glass Transition Temperature (Tg): Despite its amorphous nature, 2,4-PEF exhibits a glass transition temperature very similar to its semi-crystalline 2,5-PEF counterpart. acs.org However, for other polyesters like poly(butylene furanoate) (PBF), the 2,4-isomer (2,4-PBF) shows a lower Tg compared to the 2,5-isomer, indicating higher chain mobility. nih.govacs.org

Thermal Stability: Polyesters based on 2,4-FDCA have been found to possess thermal stability comparable to or even higher than their 2,5-FDCA analogs. rsc.orgacs.org

Mechanical and Barrier Properties: The amorphous nature of 2,4-PBF leads to higher flexibility and toughness compared to the more rigid 2,5-PBF. acs.org Remarkably, 2,4-PBF films exhibit significantly better gas barrier properties to oxygen and carbon dioxide, a crucial attribute for applications like food packaging. nih.govacs.orgcnr.it

The incorporation of this compound into a polymer matrix would similarly introduce asymmetry and branching, favoring an amorphous structure and influencing the material's thermal, mechanical, and barrier properties.

Table 1: Comparison of Thermal Properties for Polyesters Derived from 2,5-FDCA and 2,4-FDCA Isomers

| Polymer | Isomer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Crystallinity | Source |

|---|---|---|---|---|---|

| Poly(ethylene furanoate) (PEF) | 2,5-PEF | ~87 °C | ~215 °C | Semi-crystalline | acs.org |

| Poly(ethylene furanoate) (PEF) | 2,4-PEF | ~84 °C | Not observed | Amorphous | acs.org |

| Poly(butylene furanoate) (PBF) | 2,5-PBF | 45 °C | 165 °C | Semi-crystalline | acs.org |

| Poly(butylene furanoate) (PBF) | 2,4-PBF | 33 °C | Not observed | Amorphous | acs.org |

Integration into Composite Materials and Nanocomposites

Furan-based resins, including poly(furfuryl alcohol), are utilized as matrix materials in the fabrication of composites due to their excellent thermal stability and chemical resistance. nih.gov These resins can be reinforced with a variety of fillers, from traditional glass and natural fibers to advanced nanomaterials like graphene and carbon nanotubes. nih.govmdpi.com

The integration of this compound into the resin matrix would influence the composite's properties. Its trifunctional nature can enhance cross-link density, potentially improving the interfacial adhesion between the polymer matrix and the reinforcing filler. The resulting amorphous matrix structure, as suggested by studies on 2,4-FDCA polymers, could lead to composites with improved toughness and unique mechanical responses. acs.orgacs.org

In the field of nanocomposites, furan-based polyesters have been combined with graphene via in-situ polymerization. mdpi.comdntb.gov.uanih.gov The results show that the filler can affect the crystallization behavior and enhance mechanical properties like the storage modulus. dntb.gov.uanih.gov For instance, adding modified graphene to a furan-based resin designed for self-healing applications improved both the mechanical strength and the healing efficiency. nih.gov Similarly, furan resins have been used to create wood-polymer composites where the polymer interacts with lignin, enhancing the material's thermal stability. mdpi.com

Exploration in Functional Materials Development

The unique chemistry of the furan ring makes furan-based polymers, and by extension those containing this compound, candidates for various functional materials. researchgate.net The furan moiety's reactivity, particularly in Diels-Alder reactions, is a powerful tool for designing materials with specific functionalities. researchgate.net

Applications being explored include:

Renewable Polymers: A major driver for research into furan-based polymers is their origin from renewable biomass resources, offering a sustainable alternative to petroleum-based plastics like PET. mdpi.comcost.eu Polyesters derived from 2,4-FDCA are part of this effort, showing promise for high-performance, bio-based packaging materials. nih.govcnr.it

Thermosets and Resins: Furan-based dimethacrylate resins have been synthesized, which can be cured into thermosets with high glass transition temperatures and good thermal stability, suitable for applications requiring durable materials. acs.org

Biomedical Materials: The potential for creating biodegradable and biocompatible materials from furan-based monomers is under investigation. Enzymatically synthesized furan-based copolymers have been successfully electrospun into nanofibers, suggesting their use as scaffolds in tissue engineering. umw.edu.pl

Design of Smart Materials and Responsive Systems

Smart or responsive materials can change their properties in a controlled way in response to external stimuli like temperature, light, or pH. acs.org The furan ring is a versatile component for designing such materials.

The most prominent example is the use of the thermally reversible Diels-Alder (D-A) reaction between furan and maleimide (B117702) groups. rsc.org By incorporating furan moieties (like those in this compound) and maleimide groups into polymer chains, it is possible to create cross-linked networks that can de-crosslink upon heating (via the retro-D-A reaction) and reform upon cooling. This mechanism is the basis for developing self-healing materials and reprocessable thermosets. rsc.orgnih.govrsc.org

Research in this area has led to:

Self-Healing Polymers: Furan-maleimide chemistry has been used to create nanocomposites that can be cut and then repaired by heating, restoring their structural integrity. nih.gov

Stimuli-Responsive Networks: Polymer networks have been designed that respond to heat, with the decrosslinking temperature being tunable by controlling the primary polymer chain length and cross-link density. rsc.org Some furan-containing materials also exhibit mechanochromic luminescence, changing their emitted light color in response to mechanical force, which is a reversible process. scispace.com

Drug Delivery Systems: Amphiphilic block copolymers with furan functional groups and responsive disulfide bonds in the main chain have been created. These can self-assemble into nanomaterials where the outer shell can be modified via the Diels-Alder reaction, showing potential for smart drug delivery applications. google.com

While direct applications of this compound in smart systems are not yet widely documented, its structure provides the necessary furan functionalities that are central to these advanced designs.

Future Directions and Emerging Research Avenues for 2,4 Difurfurylfuran

Interdisciplinary Research at the Chemistry-Materials Science Interface

The convergence of chemistry and materials science offers a fertile ground for unlocking the full potential of 2,4-difurfurylfuran. ucla.edu This interdisciplinary approach allows for the design and synthesis of novel materials with tailored properties, leveraging the unique molecular structure of this furan (B31954) derivative. ucla.eduusc.es

Researchers are increasingly exploring the incorporation of this compound into polymers and composites. researchgate.net The furan rings within its structure provide sites for polymerization and cross-linking, potentially leading to the development of bio-based polymers with enhanced thermal stability, mechanical strength, and chemical resistance. The di-furfuryl structure, in particular, suggests possibilities for creating cross-linked networks, which are crucial for the formulation of thermosetting resins and durable coatings.

The field of materials science brings sophisticated characterization techniques to the forefront, enabling a deeper understanding of structure-property relationships. ucla.edu Methods such as X-ray diffraction, electron microscopy, and various spectroscopic techniques can elucidate how the molecular arrangement of this compound within a material influences its macroscopic properties. ucla.eduekb.eg This knowledge is critical for designing advanced materials for a range of applications, from lightweight composites for the automotive and aerospace industries to novel biodegradable plastics.

Furthermore, the collaboration between chemists and materials scientists is essential for developing functional materials. univ-lille.fraalto.fi For instance, the inherent aromaticity and potential for electron delocalization in the furan rings could be exploited in the creation of organic electronic materials, such as semiconductors or conductors, for use in flexible displays and sensors. ucla.edu The synergy between synthetic chemistry and materials engineering will be pivotal in translating the molecular promise of this compound into tangible technological advancements. aalto.fi

Innovations in Green Synthesis and Sustainable Production of Furan Derivatives

The growing emphasis on sustainability is driving significant innovation in the synthesis of furan derivatives, including this compound. nih.govnih.gov Green chemistry principles are being applied to develop more environmentally friendly and economically viable production methods, moving away from traditional synthetic routes that often involve hazardous reagents and generate significant waste. researchgate.netresearchgate.net

A key focus is the utilization of renewable biomass as a feedstock. researchgate.net Furfural (B47365), the precursor to many furan compounds, can be readily obtained from the dehydration of pentose (B10789219) sugars found in agricultural residues and other lignocellulosic biomass. researchgate.net Research is ongoing to optimize the catalytic conversion of furfural and its derivatives into more complex structures like this compound. This includes the development of novel heterogeneous catalysts that are more selective, reusable, and operate under milder reaction conditions. researchgate.net

The use of greener solvents is another critical aspect of sustainable production. nih.gov Aqueous-based reaction systems and the use of ionic liquids are being explored as alternatives to volatile organic compounds (VOCs). researchgate.net These approaches not only reduce the environmental impact but can also lead to improved reaction kinetics and easier product separation.

Recent advancements have highlighted the potential of biocatalysis and whole-cell biotransformation for the synthesis of furan compounds. nih.gov Employing enzymes or microorganisms can lead to highly specific and efficient conversions under ambient conditions, minimizing energy consumption and by-product formation. nih.gov The integration of these green synthetic strategies will be crucial for the large-scale, sustainable production of this compound and other valuable bio-based chemicals. mdpi.com

Advancements in In Situ Spectroscopic Characterization Techniques

Understanding the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is fundamental to optimizing production processes and exploring its chemical reactivity. In situ spectroscopic techniques are proving to be invaluable tools in this endeavor, providing real-time insights into complex chemical reactions as they occur. mdpi.com

Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy allow researchers to monitor the formation and consumption of reactants, intermediates, and products directly within the reaction vessel. mdpi.comacs.org This eliminates the need for quenching the reaction and taking samples for offline analysis, which can often provide an incomplete or misleading picture of the reaction dynamics.

For example, in situ NMR has been successfully employed to elucidate the complex reaction pathways in the conversion of carbohydrates to functionalized furans. mdpi.commdpi.com By tracking the appearance and disappearance of specific signals, researchers can identify key intermediates and determine the rate-limiting steps of a reaction. This detailed mechanistic information is crucial for designing more efficient catalytic systems and reaction conditions.

Similarly, in situ Raman spectroscopy has been used to monitor the liquid-phase oxidation of furfural, providing insights into the catalyst's behavior and the reaction mechanism. acs.org The ability to observe changes in the vibrational modes of molecules in real-time can help in identifying active catalytic species and understanding how they interact with the reactants. acs.org The application of these advanced in situ techniques to the study of this compound will undoubtedly accelerate the pace of discovery and innovation in its synthesis and application.

Machine Learning and Artificial Intelligence in Furan Chemistry Research

The fields of machine learning (ML) and artificial intelligence (AI) are beginning to revolutionize chemical research, and furan chemistry is no exception. frontiersin.orgresearchgate.net These powerful computational tools can analyze vast datasets to identify patterns, predict properties, and guide experimental design in ways that were previously unimaginable. frontiersin.orgcas.org

One of the key applications of ML in furan chemistry is the prediction of molecular properties and reactivity. researchgate.netarxiv.org By training algorithms on existing data from the scientific literature and experimental databases, it is possible to build models that can accurately predict the properties of new or uncharacterized furan derivatives, including this compound. acs.org This can significantly reduce the time and resources required for experimental screening and optimization.

AI can also be used to accelerate the discovery of new synthetic routes. cas.org Retrosynthesis programs powered by AI can propose novel and efficient pathways for the synthesis of complex target molecules, including furan-based compounds. These tools can consider factors such as reaction yield, atom economy, and the availability of starting materials to suggest the most promising synthetic strategies.

Furthermore, ML algorithms can be integrated with automated laboratory systems to create closed-loop research platforms. researchgate.net These "self-driving labs" can autonomously design experiments, execute them, analyze the results, and then use that information to plan the next set of experiments, leading to a rapid acceleration of the research and development cycle. While the application of AI and ML to this compound is still in its early stages, the potential for these technologies to drive future discoveries is immense. arxiv.org

Exploration of Novel Bio-inspired Applications (excluding medical/clinical)

The structural motifs found in this compound and other furan compounds bear resemblance to naturally occurring molecules, opening up exciting possibilities for bio-inspired applications outside of the medical and clinical realms. The furan ring is a key component of many natural products with diverse biological activities, and this provides a rich source of inspiration for the development of new technologies.

One promising area is the development of novel agrochemicals. The furan scaffold is present in a number of natural and synthetic compounds with herbicidal, insecticidal, and fungicidal properties. By modifying the structure of this compound, it may be possible to create new, more effective, and environmentally benign crop protection agents.

Another potential application lies in the field of food science and flavor chemistry. Furan derivatives are known to contribute to the aroma and flavor of many cooked and roasted foods. researchgate.net this compound itself has been identified as a flavor compound. fao.orgwho.int Further research could explore its potential as a food additive or as a precursor for the synthesis of other desirable flavor and fragrance compounds.

The inherent reactivity of the furan ring also lends itself to applications in materials science, as discussed earlier. Bio-inspired approaches could be used to design self-healing polymers or adhesives, mimicking the natural processes of repair and adhesion found in biological systems. The ability of the furan ring to participate in reversible Diels-Alder reactions is particularly interesting in this context, as it could enable the development of materials that can be repeatedly healed or recycled.

Q & A

Q. What frameworks guide rigorous research design for studying this compound’s novel applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.